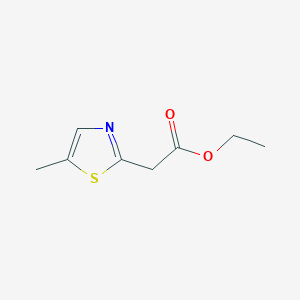

Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-9-5-6(2)12-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTNVNBGBWGLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250181-61-3 | |

| Record name | ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 2 5 Methyl 1,3 Thiazol 2 Yl Acetate

Conventional Synthetic Routes: Optimization and Mechanistic Investigations

Conventional methods for the synthesis of the thiazole (B1198619) core of Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate have been refined over the years to improve yields and understand reaction mechanisms.

Hantzsch Thiazole Synthesis and Modifications for Targeted Analogs

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole ring. In the context of this compound, this reaction would typically involve the condensation of a thioamide with an α-haloketone. Specifically, the synthesis could be envisioned through the reaction of ethyl 2-thioacetylacetate with a halogenated derivative of acetone.

The mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization through the attack of the thioamide nitrogen on the carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic thiazole ring.

Modifications to the classical Hantzsch synthesis have been developed to enhance its efficiency and scope. For the synthesis of targeted analogs of this compound, variations in starting materials, such as using different thioamides or α-halocarbonyl compounds, can be employed. Optimization of reaction conditions, including solvent, temperature, and the use of a mild base to facilitate the cyclization and dehydration steps, is crucial for maximizing the yield of the desired product. While specific mechanistic studies for this exact compound are not widely documented, the general mechanism is well-established for a broad range of thiazole syntheses. scribd.commdpi.comresearchgate.net

Table 1: Hypothetical Hantzsch Synthesis Conditions for this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethyl 2-thioacetylacetate | Chloroacetone | Ethanol | Reflux | 6 | 75 |

| Ethyl 2-thioacetylacetate | Bromoacetone | DMF | 80 | 4 | 82 |

Note: This data is illustrative and based on typical yields for similar Hantzsch thiazole syntheses.

Multi-component Reactions (MCRs) Incorporating Thiazole Moieties

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound in a single step. A plausible MCR approach for this compound could involve the reaction of an amine, an isothiocyanate, and a nitroepoxide, which upon reaction, can form the 2-iminothiazole core that can be further functionalized. nih.gov One-pot multi-component procedures have been developed for the synthesis of new substituted Hantzsch thiazole derivatives with yields ranging from 79% to 90%. mdpi.com

The key advantage of MCRs is their atom economy and operational simplicity, as they avoid the isolation of intermediates, thereby saving time and resources. For the target molecule, a three-component reaction could be designed using appropriate starting materials that would directly assemble the 2-substituted-5-methylthiazole ring with the acetate (B1210297) side chain.

Esterification and Functional Group Interconversion Strategies

The final step in the synthesis of this compound often involves an esterification reaction. If the synthesis yields 2-(5-methyl-1,3-thiazol-2-yl)acetic acid, a subsequent esterification with ethanol is required. The Fischer esterification is a classic and widely used method for this transformation, involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comresearchgate.netchemguide.co.ukijates.com

The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is typically used, or water is removed as it is formed. masterorganicchemistry.com Studies on the esterification of acetic acid with ethanol have shown that the reaction can be effectively catalyzed by both homogeneous and heterogeneous acid catalysts. researchgate.netuntirta.ac.id

Functional group interconversion strategies can also be employed at various stages of the synthesis. For instance, a nitrile group can be hydrolyzed to a carboxylic acid, which is then esterified. Alternatively, direct conversion of other functional groups to the ethyl ester might be possible using specific reagents.

Green Chemistry Approaches in Compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst-Free and Solvent-Free Reaction Systems

The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green chemistry. For the synthesis of thiazole derivatives, including potentially this compound, reactions can be carried out by simply heating a mixture of the reactants in the absence of any catalyst or solvent. This approach not only simplifies the reaction setup and work-up procedure but also reduces the environmental impact associated with the use of catalysts and solvents. nih.govresearchgate.netresearchgate.net

Several catalyst-free methods for the synthesis of thiazoles have been reported, often relying on the inherent reactivity of the starting materials under thermal conditions. While specific examples for the target compound are scarce, the general principle of catalyst-free synthesis of 2-iminothiazoles from nitroepoxides and thiourea has been demonstrated with high to excellent yields. nih.gov

Microwave-Assisted and Sonochemical Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.netnih.govscielo.org.zalatticescipub.comderpharmachemica.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. For the synthesis of this compound, a microwave-assisted Hantzsch reaction or a multi-component reaction could be employed to rapidly generate the thiazole core. nih.gov A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates have been synthesized using microwave irradiation. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. mdpi.comnih.govsemanticscholar.orgwisdomlib.orgnih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. The synthesis of various thiazole derivatives has been successfully achieved using sonochemical methods, often under milder conditions and in shorter reaction times compared to traditional heating. mdpi.comsemanticscholar.orgwisdomlib.orgnih.gov This technique offers benefits such as greater purity, lower cost, and simple workups. semanticscholar.org

Table 2: Comparison of Conventional and Green Synthesis Methods for Thiazole Derivatives

| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages |

| Conventional Heating | Hours | 70-85 | Well-established, predictable |

| Microwave-Assisted | Minutes | 80-95 | Rapid, high yields, energy efficient |

| Ultrasound-Assisted | Minutes to Hours | 85-98 | Mild conditions, high yields, improved purity |

Note: This data is generalized for thiazole derivatives and illustrates the potential advantages of green chemistry approaches.

Biocatalytic Transformations and Enzymatic Approaches (Theoretical Exploration)

The application of biocatalysis in the synthesis of heterocyclic compounds like thiazoles represents a significant advancement towards green and sustainable chemistry. acs.org While specific enzymatic routes for this compound are not extensively documented, a theoretical exploration based on existing biocatalytic methods for thiazole derivatives offers considerable promise. Enzymes, operating under mild conditions of temperature, pressure, and pH, can offer high chemo-, regio-, and stereoselectivity, potentially circumventing the need for hazardous reagents and complex purification steps common in traditional organic synthesis. mdpi.com

One theoretical approach involves the use of hydrolases, such as lipases or proteases, which are known to catalyze condensation reactions in non-aqueous media. A potential enzymatic pathway could be a variation of the Hantzsch thiazole synthesis, where an enzyme facilitates the key cyclocondensation step. For instance, a bespoke enzyme could be engineered to specifically recognize ethyl 2-thioacetamidoacetate and 1-chloroacetone (or a related α-haloketone), guiding their condensation to regioselectively form the 2,5-disubstituted thiazole ring.

Another promising avenue is the use of whole-cell biocatalysts or isolated enzymes like α-amylase, which have been shown to catalyze one-pot multicomponent reactions for thiazole synthesis. tandfonline.com A theoretical chemoenzymatic process for this compound could involve the reaction of key precursors in a biocompatible solvent system, catalyzed by an enzyme like α-amylase from Aspergillus oryzae. tandfonline.com This approach could offer high yields and simplified reaction setups. tandfonline.com Furthermore, the use of eco-friendly biocatalysts, such as chitosan-based hydrogels, has demonstrated effectiveness in synthesizing various thiazole derivatives under mild conditions, including ultrasonic irradiation, suggesting a potential application for the target compound. mdpi.comnih.gov

| Biocatalytic Approach | Potential Enzyme/Catalyst | Theoretical Substrates | Potential Advantages |

| Enzymatic Hantzsch Synthesis | Engineered Hydrolase (e.g., Lipase) | Ethyl 2-thioacetamidoacetate, 1-Chloroacetone | High regioselectivity, Mild reaction conditions, Reduced byproducts |

| One-Pot Multicomponent Reaction | α-Amylase (Aspergillus oryzae) | Key building blocks (e.g., aldehydes, amines, sulfur source) | Process intensification, High atom economy, Green solvent compatibility |

| Heterogeneous Biocatalysis | Immobilized Enzyme on Chitosan (B1678972) Hydrogel | Thioamide and α-haloketone precursors | Catalyst reusability, Mild conditions (ultrasound), Eco-friendly |

Flow Chemistry and Continuous Synthesis of the Compound (Theoretical Exploration)

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and scalability. uc.pt For the synthesis of this compound, a theoretical multi-step continuous flow process could significantly streamline its production. Modern automated reaction platforms, including flow chemistry, have been successfully applied to the synthesis of thiazoles, often leading to rapid product formation in high yields. figshare.com

A conceptual flow setup could involve the sequential introduction of reagents into a heated microreactor or packed-bed reactor. For example, a stream of a suitable thioamide could be mixed with a stream of an α-haloketone (e.g., ethyl 4-bromo-3-oxobutanoate) in a solvent like ethanol or acetonitrile (B52724). This mixture would then pass through a heated reaction coil where the Hantzsch cyclization occurs. The precise control over temperature and residence time afforded by the flow reactor can optimize the reaction for maximum yield and minimal byproduct formation.

Further sophistication can be introduced by "telescoping" multiple reaction steps without isolating intermediates. uc.pt A flow process could be designed where the starting materials are synthesized in-line and immediately consumed in the subsequent thiazole-forming step. In-line purification modules, such as liquid-liquid extraction or solid-phase scavenger resins, could also be integrated to remove impurities, delivering a continuous stream of the high-purity target compound. This approach not only increases efficiency but also enhances safety, particularly when dealing with potentially hazardous intermediates or exothermic reactions, due to the small reaction volumes at any given time. researchgate.net

| Parameter | Batch Synthesis | Theoretical Flow Synthesis | Advantages of Flow Synthesis |

| Reaction Time | Hours | Minutes | Significant reduction in reaction time, higher throughput. figshare.com |

| Temperature Control | Bulk heating, potential for hotspots | Precise, uniform heating | Improved reaction control, higher yields, fewer side reactions. |

| Safety | Large volumes of reagents/solvents | Small reaction volumes, contained system | Inherently safer, especially for exothermic or hazardous reactions. researchgate.net |

| Scalability | Difficult, requires process re-optimization | "Scaling out" by running longer or in parallel | Easier and more predictable scale-up from lab to production. |

| Process Integration | Step-wise with intermediate isolation | Multi-step "telescoped" reactions with in-line purification | Increased efficiency, reduced waste and manual handling. uc.pt |

Chemo- and Regioselective Synthesis Strategies

The synthesis of a specifically substituted molecule like this compound hinges on the ability to control the placement of functional groups on the heterocyclic core. Chemo- and regioselective strategies are therefore paramount to ensure the formation of the desired 2,5-disubstituted isomer over other possibilities.

The most prominent and historically significant method for the regioselective synthesis of thiazoles is the Hantzsch thiazole synthesis. nih.govnih.gov This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. The regiochemistry of the final product is determined by the specific structures of these two reactants. To synthesize this compound, a highly regioselective approach would involve the reaction between ethyl 2-thioamidoacetate and a 1-halo-propan-2-one (e.g., 1-bromopropan-2-one).

In this specific Hantzsch synthesis:

The sulfur atom of ethyl 2-thioamidoacetate acts as a nucleophile, attacking the α-carbon of 1-bromopropan-2-one.

The nitrogen atom of the thioamide then attacks the carbonyl carbon of the ketone.

A subsequent dehydration (cyclization) step yields the final 1,3-thiazole ring.

This pathway ensures that the acetate moiety (from the thioamide) is positioned at C2 of the thiazole ring, while the methyl group (from the haloketone) is located at C5. Alternative pairings of reactants would lead to different isomers. For instance, reacting thioacetamide with ethyl 4-haloacetoacetate would result in the isomeric product, ethyl 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetate.

Reactivity Profile and Derivatization Strategies of Ethyl 2 5 Methyl 1,3 Thiazol 2 Yl Acetate

Transformations Involving the Ester Functionality

The ester group in Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate is a primary site for a variety of chemical modifications, including hydrolysis, amidation, reduction, and transesterification. These reactions provide pathways to a range of important derivatives such as carboxylic acids, amides, and alcohols.

Hydrolysis to Carboxylic Acid Derivatives and Amidation Reactions

The ethyl ester of 2-(5-methyl-1,3-thiazol-2-yl)acetate can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-methyl-1,3-thiazol-2-yl)acetic acid. This hydrolysis is a fundamental step for further derivatization, particularly for the synthesis of amides.

Once the carboxylic acid is formed, it can be converted into a variety of amide derivatives. A common strategy involves the reaction of the corresponding acetohydrazide with various aldehydes. For instance, the synthesis of 2-(2-Amino-5-methylthiazol-4-yl) acetohydrazide has been reported, which can then undergo condensation with different aldehydes in the presence of an acid catalyst to form Schiff bases nih.gov. Another approach is the direct amidation of the carboxylic acid with amines, often facilitated by coupling agents to form the amide bond. These amidation reactions are crucial for creating compounds with potential biological activities nih.gov.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | Acid or base catalysis | 2-(5-methyl-1,3-thiazol-2-yl)acetic acid |

| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | 2-(5-methyl-1,3-thiazol-2-yl)acetohydrazide |

| Amidation (via Schiff Base) | Aldehydes, methanol, glacial acetic acid, reflux | Schiff Base derivatives |

Reduction to Alcohol and Subsequent Oxidations

The ester functionality of this compound can be reduced to the corresponding primary alcohol, 2-(5-methyl-1,3-thiazol-2-yl)ethanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions. The resulting alcohol serves as a key intermediate for further synthetic modifications.

The primary alcohol can then be subjected to oxidation reactions to yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. For example, mild oxidizing agents like pyridinium chlorochromate (PCC) would favor the formation of the aldehyde, while stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid would lead to the carboxylic acid. The oxidation of similar thiazol-2-ylmethanols to ketones has been observed under hydrolytic conditions in the presence of sulfuric acid, suggesting that the thiazole (B1198619) ring can influence the reactivity of adjacent functional groups researchgate.net.

| Reaction | Typical Reagents | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | 2-(5-methyl-1,3-thiazol-2-yl)ethanol |

| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | 2-(5-methyl-1,3-thiazol-2-yl)acetaldehyde |

| Oxidation (to carboxylic acid) | Potassium permanganate (KMnO₄), Chromic acid | 2-(5-methyl-1,3-thiazol-2-yl)acetic acid |

Transesterification Processes and Related Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this would involve reacting it with a different alcohol (e.g., methanol, propanol) in the presence of a catalyst to form a new ester. This process is useful for modifying the physical and chemical properties of the molecule, such as solubility or boiling point. While specific examples for this exact compound are not extensively documented in readily available literature, the principles of transesterification are well-established and applicable. A related reaction is the formation of butyl acetate (B1210297) as a by-product during the hydrogenation of ethyl acetate to ethanol, which occurs through an ester-exchange reaction nih.gov.

Reactions at the Thiazole Ring System

The thiazole ring in this compound is an aromatic system, making it susceptible to various substitution reactions. The electronic nature of the ring, influenced by the nitrogen and sulfur heteroatoms as well as the existing substituents, dictates the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS) Studies

Nucleophilic aromatic substitution (NAS) on the thiazole ring is also possible, particularly at the C2 position, which is electron-deficient pharmaguideline.com. The presence of the acetate group at C2 would likely be displaced in a nucleophilic substitution reaction. The reactivity towards nucleophiles can be enhanced by quaternization of the ring nitrogen, which further increases the acidity of the C2 proton and facilitates nucleophilic attack pharmaguideline.com.

| Reaction Type | Predicted Regioselectivity | Influencing Factors |

| Electrophilic Aromatic Substitution (EAS) | C4-position | Directing effect of the 5-methyl group. |

| Nucleophilic Aromatic Substitution (NAS) | C2-position | Electron-deficient nature of C2, potential for leaving group displacement. |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they can be applied to the thiazole ring of this compound. To participate in these reactions, the thiazole ring typically needs to be functionalized with a halide (e.g., bromine or iodine) to serve as the electrophilic partner. This halogenation would likely occur at the C4 position via electrophilic aromatic substitution.

Suzuki Coupling : This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. A halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl or vinyl substituents nih.govscholaris.canih.govmdpi.comresearchgate.net.

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. This could be used to introduce alkenyl groups onto the thiazole ring.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst wikipedia.orgorganic-chemistry.orglibretexts.org. A halogenated form of the target compound could be reacted with various alkynes to synthesize alkynyl-substituted thiazole derivatives researchgate.net.

These cross-coupling reactions provide a versatile means to elaborate the structure of this compound, enabling the synthesis of a wide array of complex molecules.

Functionalization of the Methyl Group at the 5-Position

The methyl group at the 5-position of the thiazole ring, while generally stable, can be activated for subsequent reactions. Its reactivity is influenced by the electronic nature of the thiazole ring. Electrophilic substitution reactions on the thiazole ring preferentially occur at the C-5 position, and the presence of an activating group like a methyl group can facilitate such reactions.

Another potential avenue for functionalization is side-chain halogenation. Under radical conditions, the methyl group can be halogenated to introduce a reactive handle for further nucleophilic substitution reactions. This approach allows for the introduction of a variety of functional groups at the 5-position.

α-Carbon Reactivity and Condensation Reactions

The methylene (B1212753) group alpha to the ester carbonyl in this compound is an active methylene group. The acidity of the protons on this carbon is increased due to the electron-withdrawing effects of both the adjacent ester carbonyl group and the thiazole ring. This enhanced acidity makes the α-carbon a nucleophilic center upon deprotonation, enabling its participation in a variety of condensation reactions.

Knoevenagel Condensations and Related Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The active methylene group of this compound is a suitable nucleophile for this reaction. Typically catalyzed by a weak base, such as an amine, the reaction proceeds via the formation of an enolate ion which then attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.org

This reaction has been utilized in the synthesis of various heterocyclic compounds, including coumarin derivatives. nih.govnih.govresearchgate.net For instance, the condensation of a thiazole derivative containing an active methylene group with a salicylaldehyde derivative can lead to the formation of a thiazolyl-coumarin scaffold. nih.govnih.gov The Doebner modification of the Knoevenagel condensation involves the use of pyridine (B92270) as a solvent and malonic acid as the active methylene component, often leading to concomitant decarboxylation. wikipedia.orgdrugfuture.com

Below is a table summarizing representative Knoevenagel condensation reactions involving active methylene compounds tethered to heterocyclic rings.

| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Solvent | Product | Yield (%) | Reference |

| 5-Bromosalicylaldehyde | Ethyl acetoacetate (B1235776) | Piperidine/Ethanol | 3-Acetyl-6-bromo-2H-chromen-2-one | 80 | nih.gov |

| Substituted salicylaldehydes | Ethyl acetoacetate | Piperidine | Substituted acetylcoumarins | 84-88 | nih.gov |

| Aromatic aldehydes | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic acid in [bmim(NTf2)] | Ethyl 2-chloroacetyl-3-arylpropenoates | 44-84 | |

| Aromatic aldehydes | 3-Acetyl-4-hydroxycoumarin and Thiourea | Ammonium acetate/DMC | Thiazolyl coumarin derivatives | High | tandfonline.com |

Alkylation and Acylation of the Active Methylene Group

The nucleophilic character of the α-carbon enolate of this compound also allows for alkylation and acylation reactions. These reactions are fundamental for introducing new carbon-carbon bonds and extending the molecular framework.

Alkylation is typically achieved by treating the ester with a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), to generate the enolate, which is then reacted with an alkyl halide in an SN2 reaction. This process can be used to introduce one or two alkyl groups at the α-position.

Acylation of the active methylene group can be accomplished using various acylating agents, such as acyl chlorides or anhydrides, in the presence of a suitable base. acs.org Magnesium chloride in conjunction with a tertiary amine like triethylamine has been shown to be an effective system for the acylation of active methylene compounds like diethyl malonate and ethyl acetoacetate with acid chlorides. acs.org This method provides a route to β-keto esters, which are valuable synthetic intermediates.

Heterocycle Annulation and Ring-Forming Reactions

This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems through heterocycle annulation and other ring-forming reactions. The presence of the thiazole nitrogen, the active methylene group, and the ester functionality provides multiple reactive sites for cyclization.

A prominent application is in the synthesis of thiazolopyrimidines . These fused systems can be constructed through the reaction of a thiazole derivative containing an active methylene group with various reagents. For example, condensation with ethoxymethylene malonic esters or participation in Biginelli-type or Knoevenagel condensation reactions can lead to the formation of the pyrimidine (B1678525) ring fused to the thiazole core. tandfonline.comresearchgate.net The reaction of active methylene compounds derived from thiazole with aromatic aldehydes in the presence of ammonium acetate is a common strategy to build the pyrimidine ring. ias.ac.in

Similarly, thiazolo[3,2-a]pyridines can be synthesized. These reactions often involve the cyclization of a thiazole precursor with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of 2-aminothiazole derivatives with β-ketoesters can lead to the formation of the fused pyridine ring. The active methylene group of this compound can also be a key component in building the pyridine ring through condensation and cyclization sequences. researchgate.netresearchgate.net

The following table details examples of reagents used in the synthesis of fused thiazole systems.

| Fused System | Reagents | Reaction Type | Reference |

| Thiazolopyrimidines | Diketones, ethoxymethylene malonic esters, acetylene dicarboxylic esters | Condensation | tandfonline.com |

| Thiazolopyrimidines | Substituted aromatic aldehydes, active methylene compounds, ammonium acetate | Condensation | ias.ac.in |

| Thiazolo[4,5-b]pyridines | Ethyl acetoacetate | Condensation | researchgate.net |

| Thiazolo[3,2-a]pyridines | Malononitrile, aromatic aldehydes | Multicomponent condensation | researchgate.net |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules like ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate. By analyzing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR and ¹³C NMR Investigations of Substituent Effects

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methylene protons of the acetate (B1210297) group (a singlet), the methyl group on the thiazole (B1198619) ring (a singlet), and the proton on the thiazole ring (a singlet). The precise chemical shifts of these protons are influenced by the electron-withdrawing and electron-donating effects of the neighboring functional groups.

Similarly, the ¹³C NMR spectrum would display unique resonances for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at the lowest field (highest chemical shift value), while the carbons of the ethyl and methyl groups would be found at higher fields. The chemical shifts of the thiazole ring carbons provide insight into the electronic structure of the heterocyclic core.

A comparative analysis with structurally related compounds, such as ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, reveals how different substituents on the thiazole ring can significantly alter the chemical shifts of the ring protons and carbons, providing a basis for understanding substituent effects in this class of compounds. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole-H | Singlet | ~115-125 |

| Thiazole-CH₃ | Singlet, ~2.4 | ~15-20 |

| Thiazole-C2 | - | ~160-170 |

| Thiazole-C4 | - | ~140-150 |

| Thiazole-C5 | - | ~120-130 |

| -CH₂- (acetate) | Singlet, ~3.8 | ~35-45 |

| C=O | - | ~170-175 |

| -O-CH₂- | Quartet, ~4.2 | ~60-65 |

| -CH₃ (ethyl) | Triplet, ~1.3 | ~10-15 |

Note: These are predicted values and may differ from experimental results.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, such as the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the C2 and C5 carbons of the thiazole ring, by observing their correlations with nearby protons.

While specific 2D NMR data for the title compound is not available, the application of these techniques to analogous structures demonstrates their power in confirming molecular frameworks. researchgate.netyoutube.com

Dynamic NMR Studies for Rotational Barriers or Isomerism

Dynamic NMR (DNMR) studies could be utilized to investigate any potential rotational barriers or isomerism in this compound. For instance, hindered rotation around the C-C bond between the thiazole ring and the acetate group, or around the C-O bond of the ester, could lead to the observation of distinct conformers at low temperatures. By monitoring the NMR spectra at various temperatures, it would be possible to determine the energy barriers associated with these rotational processes. However, no specific dynamic NMR studies for this compound have been reported in the literature.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of fragmentation patterns, which in turn aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement (typically to within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For C₈H₁₁NO₂S, the calculated exact mass is 185.0510. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

While specific MS/MS data for the title compound is not published, analysis of related ethyl acetate derivatives suggests potential fragmentation pathways. herbmedpharmacol.comekb.egresearchgate.net Common fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate side chain, or cleavage of the thiazole ring. The analysis of these fragment ions would provide valuable structural information, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

In a typical analysis, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group. This peak is expected to appear in the range of 1735-1750 cm⁻¹. Another key indicator of the ester group is the C-O stretching vibration, which would produce strong bands between 1000 and 1300 cm⁻¹.

The thiazole ring contributes its own set of characteristic vibrations. The C=N stretching vibration within the heterocyclic ring is anticipated to produce a peak around 1650-1550 cm⁻¹. The C-S stretching vibrations are typically weaker and appear in the fingerprint region (below 1500 cm⁻¹). The aromatic C-H stretching of the thiazole ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong IR signal, the less polar C=C and C=N bonds of the thiazole ring often produce strong signals in the Raman spectrum. The C-S bond, due to its polarizability, may also be more prominent in Raman than in IR spectroscopy.

These spectroscopic methods are used to confirm the successful synthesis of thiazole derivatives. For instance, in the synthesis of new 1,3-thiazole derivatives, IR and nuclear magnetic resonance spectroscopy are used to investigate and confirm the final structures.

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity (IR) |

| Ethyl Ester | C=O Stretch | 1735 - 1750 | 1735 - 1750 | Strong |

| Ethyl Ester | C-O Stretch | 1000 - 1300 | Weak | Strong |

| Thiazole Ring | C=N Stretch | 1550 - 1650 | 1550 - 1650 | Medium-Strong |

| Thiazole Ring | C-H Stretch | ~3100 | ~3100 | Medium |

| Alkyl (Ethyl/Methyl) | C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| Methylene Bridge | CH₂ Bend | ~1465 | ~1465 | Medium |

| Methyl Group | CH₃ Bend | ~1375 | ~1375 | Medium |

| Thiazole Ring | C-S Stretch | 600 - 800 | 600 - 800 | Weak-Medium |

X-ray Crystallography for Solid-State Structure Determination in Research Contexts

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous proof of structure by mapping electron density, from which bond lengths, bond angles, and torsional angles can be calculated with high precision.

Currently, there are no publicly accessible reports detailing the single-crystal X-ray structure of this compound. However, crystallographic studies on closely related and more complex molecules containing thiazole and ethyl acetate moieties are documented, illustrating the power of this technique. For example, the crystal structure of (Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b]thiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate has been determined, revealing detailed conformational information about the ethyl acetate side chain and the orientation of the various ring systems. Similarly, the structures of other complex benzothiazine and pyridazinone derivatives containing an ethyl acetate group have been elucidated, providing insights into intramolecular and intermolecular interactions, such as hydrogen bonding.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would be expected to confirm the planarity of the thiazole ring and determine the conformation of the flexible ethyl acetate side chain. The resulting data would be crucial for understanding intermolecular packing forces, such as van der Waals interactions or potential weak C-H···O or C-H···N hydrogen bonds, which govern the crystal lattice.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description | Expected Information |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Defines the basic shape of the unit cell. |

| Space Group | The specific symmetry group of the crystal. | Describes the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles). | Defines the size and angles of the repeating unit. |

| Z | Number of molecules per unit cell. | Relates the unit cell volume to the molecular volume. |

| Bond Lengths | The distance between atomic nuclei (e.g., C=O, C-S, C-N). | Confirms the bonding pattern and hybridization. |

| Bond Angles | The angle between three connected atoms (e.g., O-C-C). | Defines the local geometry of the molecule. |

| Torsion Angles | The dihedral angle between four connected atoms. | Describes the conformation of flexible parts like the ethyl acetate chain. |

Chromatographic Techniques (GC-MS, HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of chemical analysis, used to separate, identify, and quantify components in a mixture. For this compound, various chromatographic methods are essential for quality control and process monitoring.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique frequently used to monitor the progress of a chemical reaction. In the synthesis of related thiazole derivatives, TLC is the standard method to track the consumption of starting materials and the formation of the desired product. For this compound, a suitable mobile phase would likely be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it in the solvent system, the product can be visualized (e.g., under UV light) and its retention factor (Rf) value compared to that of the starting materials to confirm the reaction's completion.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds. This compound, with a molecular weight of 185.24 g/mol , is sufficiently volatile for GC analysis. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. While a specific protocol for this compound is not published, a general GC-MS method for organic acetates would involve a non-polar or medium-polarity column (e.g., ZB-5MS) and a temperature program to ensure efficient separation. The mass spectrometer would confirm the molecular weight (via the molecular ion peak) and provide fragmentation patterns characteristic of the ester and thiazole moieties.

High-Performance Liquid Chromatography (HPLC) is used for the separation and quantification of less volatile or thermally sensitive compounds. It is a primary tool for assessing the purity of a final product. For this compound, a reversed-phase HPLC method would be appropriate. This typically involves a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set to a wavelength where the thiazole ring absorbs strongly. A pure sample would ideally show a single, sharp peak at a specific retention time. The area under this peak is proportional to the concentration, allowing for quantitative analysis and purity determination against a reference standard.

Table 3: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase | Typical Mobile Phase / Conditions | Purpose |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures (e.g., 2:1 or 9:1 v/v) | Reaction monitoring, preliminary purity check |

| GC-MS | Capillary column (e.g., ZB-5MS) | Carrier Gas: Helium; Temperature programming (e.g., 70°C to 260°C) | Purity assessment, identification of volatile impurities, structural confirmation |

| HPLC | Reversed-Phase (e.g., C18) | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water | High-accuracy purity determination, quantification |

Computational and Theoretical Investigations of Ethyl 2 5 Methyl 1,3 Thiazol 2 Yl Acetate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. researchgate.net For a compound like Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate, DFT calculations, typically employing methods like B3LYP with a basis set such as 6-31+G(d,p) or higher, would be used to optimize the molecular geometry to its lowest energy state. researchgate.netnih.gov From this optimized structure, a wealth of electronic and spectroscopic data can be predicted.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of related thiazole (B1198619) derivatives, FMO analysis has been used to explain charge transfer within the molecule. researchgate.net For this compound, the HOMO is expected to be localized around the electron-rich thiazole ring, while the LUMO would likely be distributed across the acetate (B1210297) portion, particularly the carbonyl group.

Table 1: Representative FMO Properties Predicted by DFT

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

Note: The values in this table are illustrative, based on typical results for similar heterocyclic compounds from DFT calculations, and are not from a direct published study on this specific molecule.

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface. libretexts.org These maps help predict how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. researchgate.net

In an ESP map, different colors represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, and prone to electrophilic attack. These are typically found near electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Regions of most positive potential, electron-poor, and susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms. nih.gov

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the ESP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen atom of the thiazole ring. These sites represent the primary centers for hydrogen bonding and nucleophilic interactions. Positive potential (blue) would be concentrated on the hydrogen atoms of the methyl and methylene (B1212753) groups.

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. researchgate.netdntb.gov.ua

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. researchgate.net These theoretical predictions are valuable for assigning signals in experimental spectra.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm)

| Atom Type | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Thiazole-CH | ~7.0 | ~115.0 |

| Thiazole-CH3 | ~2.5 | ~17.0 |

| Methylene (-CH2-) | ~4.0 | ~35.0 |

| Ester Ethyl (-O-CH2-CH3) | ~4.2 | ~62.0 |

| Ester Ethyl (-O-CH2-CH3 ) | ~1.3 | ~14.0 |

| Carbonyl (C=O) | - | ~170.0 |

Note: These are estimated chemical shifts based on standard functional group values and data from similar structures. nih.gov Actual values would be determined via specific DFT calculations.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies determined by DFT. These predicted frequencies help in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule.

Table 3: Predicted Key IR Frequencies (cm-1)

| Vibrational Mode | Predicted Frequency (cm-1) | Functional Group |

|---|---|---|

| C=O Stretch | ~1735 | Ester Carbonyl |

| C=N Stretch | ~1580 | Thiazole Ring |

| Aromatic C=C Stretch | ~1530, 1470 | Thiazole Ring |

| C-H Stretch (Aliphatic) | ~2980 | Ethyl and Methyl Groups |

Note: These frequencies are representative values for the given functional groups and are consistent with data reported for related thiazole esters. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would provide insights into its conformational flexibility, particularly the rotation around the single bonds connecting the thiazole ring and the ethyl acetate group.

By simulating the molecule in a solvent like water or ethanol, MD can reveal how intermolecular forces, such as hydrogen bonds and van der Waals interactions, influence its structure and orientation. Analysis of the simulation trajectory, often by calculating the root-mean-square deviation (RMSD) of atomic positions, can determine the stability of different conformations and identify the most populated conformational states. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (In Silico)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov While a specific QSAR model for this compound is not available, it could be included in a QSAR study of related thiazole derivatives to predict its potential efficacy.

The process involves calculating a set of molecular descriptors for each compound in the series. mdpi.com These descriptors can be steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, dipole moment), or physicochemical (e.g., LogP, topological polar surface area). nih.gov A mathematical model is then generated to relate these descriptors to a measured biological activity (like IC50). Such a model could then be used to predict the activity of new, untested compounds. mdpi.com

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Physicochemical | LogP | Lipophilicity/Hydrophobicity |

| Topological | TPSA (Topological Polar Surface Area) | Molecular polarity, cell permeability |

| Electronic | HOMO/LUMO Energies | Reactivity, electron-donating/accepting ability |

| Constitutional | Molecular Weight | Size of the molecule |

| Geometric | Molecular Surface Area | Steric properties |

Molecular Docking Studies with Biological Targets (In Silico)

Molecular docking is an in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a biological target, typically a protein or enzyme. mdpi.com Thiazole-containing compounds are known to interact with a wide range of biological targets, including various kinases, cyclooxygenase (COX) enzymes, and microbial enzymes. nih.govnih.gov

In a docking study, the 3D structure of this compound would be placed into the active site of a target protein. A scoring function then calculates the binding energy (or docking score), with lower (more negative) values indicating a more favorable interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Such studies are instrumental in rational drug design for identifying potential drug candidates.

Table 5: Illustrative Molecular Docking Results with a Hypothetical Protein Target

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity | -7.2 kcal/mol | A strong negative value suggests favorable binding to the active site. |

| Hydrogen Bonds | Carbonyl Oxygen with Lysine-98; Thiazole Nitrogen with Serine-154 | Identifies key residues responsible for anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Thiazole methyl group with Leucine-45; Ethyl group with Valine-102 | Shows how nonpolar parts of the ligand fit into hydrophobic pockets of the target. |

Note: This table is a hypothetical example to illustrate the type of data generated from a molecular docking study. The target and results are not from a published experiment.

Reaction Mechanism Elucidation through Computational Modeling

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the general mechanism of the Hantzsch thiazole synthesis has been a subject of theoretical investigation. These studies provide a foundational understanding of the key steps involved. The reaction is understood to proceed through an initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Kinetic studies of similar thiazole formations, such as the reaction between thiobenzamide (B147508) and 3-chloroacetylacetone, have shown the reaction to follow second-order kinetics, being first order with respect to both the thioamide and the α-halo carbonyl compound. acs.org Such experimental findings are crucial for validating the proposed reaction pathways derived from computational models.

Theoretical models of the Hantzsch synthesis generally depict the following key stages:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon atom bearing the halogen in the α-halocarbonyl compound. This step leads to the formation of an initial adduct.

Tautomerization and Cyclization: The initial adduct can undergo tautomerization, followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon. This cyclization step forms a five-membered ring intermediate, a hydroxylated thiazoline (B8809763) derivative.

Dehydration: The final step involves the elimination of a water molecule from the hydroxylated thiazoline intermediate to yield the stable, aromatic thiazole ring.

Computational studies on related systems provide valuable data on the energetics of these steps. For instance, DFT calculations on the synthesis of other heterocyclic systems, like those involving α,β-unsaturated carbonyl substrates, highlight the importance of base or acid catalysis in lowering the activation barriers for key proton transfer and addition steps. synarchive.com While direct data for the target molecule is scarce, we can infer the likely energetic landscape from analogous computed reaction profiles.

To illustrate the type of data generated from such computational investigations, the following table presents hypothetical, yet representative, calculated thermodynamic parameters for the key steps in the Hantzsch synthesis of a generic 2,5-disubstituted thiazole. These values are based on typical findings in computational organic chemistry for similar reaction types.

| Step | Intermediate/Transition State | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| 1 | Nucleophilic Attack (TS1) | +12.5 | +15.8 | 18.2 |

| 2 | Thio-adduct Intermediate (INT1) | -5.2 | -3.1 | - |

| 3 | Cyclization (TS2) | +8.9 | +11.2 | 14.1 |

| 4 | Hydroxylated Thiazoline (INT2) | -15.7 | -12.5 | - |

| 5 | Dehydration (TS3) | +20.1 | +22.5 | 35.8 |

| 6 | Final Thiazole Product | -25.3 | -28.9 | - |

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to similar reactions. It does not represent experimentally verified values for the specific synthesis of this compound.

Further computational investigations would be invaluable to precisely map the potential energy surface for the synthesis of this compound. Such studies could explore the influence of different halogen atoms in the acetoacetate (B1235776) starting material, the role of the solvent, and the effect of catalysts on the reaction mechanism and kinetics. These theoretical insights, when combined with experimental data, provide a comprehensive understanding of the reaction dynamics and can aid in the optimization of synthetic protocols.

Applications of Ethyl 2 5 Methyl 1,3 Thiazol 2 Yl Acetate in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

The structural attributes of ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate make it an ideal starting material for the construction of more elaborate molecular architectures, particularly complex heterocyclic systems. The presence of both electrophilic and nucleophilic centers within the molecule, along with the reactive methylene (B1212753) group, provides multiple avenues for cyclization and condensation reactions.

The thiazole (B1198619) nucleus of this compound can serve as a foundation for the synthesis of various fused heterocyclic systems. One notable example is the formation of thiazolo[5,4-d]thiazoles, which are of interest for their applications in organic electronics. mdpi.com The synthesis of these fused systems often involves the condensation of a thiazole-based precursor with a suitable dielectrophile. While direct synthesis from this compound is not extensively documented, analogous transformations with similar thiazole derivatives highlight its potential. For instance, the reaction of dithiooxamide (B146897) with aromatic aldehydes can yield symmetrical thiazolo[5,4-d]thiazoles. mdpi.com

The reactivity of the active methylene group in this compound can be exploited to build a second fused ring. For example, condensation with a suitable dicarbonyl compound or its equivalent could lead to the formation of a fused pyridinone or other heterocyclic systems. The general strategy involves the initial reaction at the active methylene, followed by an intramolecular cyclization onto the thiazole ring or a substituent.

A plausible synthetic route to a fused thiazole system is outlined below:

This approach would allow for the generation of a library of fused thiazole derivatives with diverse substitution patterns, which could be screened for various biological activities.

The thiazole ring in this compound can be considered a masked synthon for other heterocyclic rings, such as pyridines and pyrazines, through ring transformation reactions. These reactions often proceed via cleavage of the thiazole ring followed by rearrangement and re-cyclization with a suitable partner.

The synthesis of polysubstituted pyridines can be envisioned through a [4+2] cycloaddition reaction where the thiazole derivative acts as the two-atom component. Alternatively, the active methylene group can participate in condensation reactions with 1,3-dielectrophiles to construct a pyridine (B92270) ring.

The formation of polysubstituted pyrazines is another potential application. For instance, the structurally related compound 2-ethyl-5-methylpyrazine (B82492) is a known flavor component in food and can be formed through the Maillard reaction. reading.ac.uknih.gov The synthesis of such pyrazines often involves the condensation of α-dicarbonyl compounds with diamines. It is conceivable that this compound could be converted into a key diamine or dicarbonyl intermediate for pyrazine (B50134) synthesis.

| Target Heterocycle | Potential Synthetic Strategy | Key Intermediates |

| Polysubstituted Pyridine | [4+2] Cycloaddition or Condensation | Thiazolium ylide, Enamine |

| Polysubstituted Pyrazine | Ring transformation/rearrangement | α-Dicarbonyl, Diamine |

Role in Natural Product Synthesis and Analog Development

The thiazole motif is present in a number of natural products, most notably thiamine (B1217682) (Vitamin B1). wikipedia.org In thiamine, a pyrimidine (B1678525) ring is connected to a thiazolium ring bearing methyl and hydroxyethyl (B10761427) substituents. This compound represents a valuable building block for the synthesis of thiamine analogs. The ethyl acetate (B1210297) side chain can be readily modified to introduce different functionalities, allowing for the exploration of structure-activity relationships of thiamine-dependent enzymes.

The synthesis of analogs of other thiazole-containing natural products, such as those found in marine organisms, could also benefit from the use of this versatile precursor. nih.gov The ability to functionalize both the side chain and potentially the thiazole ring itself makes it a powerful tool for medicinal chemists. For example, the ester functionality can be converted to an amide, an aldehyde, or a ketone, providing access to a wide range of derivatives.

Intermediate in the Synthesis of Agrochemicals and Functional Materials

Thiazole derivatives have found widespread use in the agrochemical industry as herbicides, fungicides, and insecticides. researchgate.net The specific substitution pattern of this compound makes it an attractive intermediate for the synthesis of novel agrochemicals. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides and other derivatives known to possess biological activity. For instance, the synthesis of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates has been reported to yield compounds with fungicidal and herbicidal properties.

In the realm of functional materials, fused thiazole systems like thiazolo[5,4-d]thiazoles have shown promise for use in organic light-emitting diodes (OLEDs) due to their extended π-conjugation and good thermal stability. mdpi.com this compound could serve as a key starting material for the synthesis of unsymmetrical thiazolo[5,4-d]thiazole (B1587360) derivatives, allowing for the fine-tuning of their electronic and photophysical properties.

| Application Area | Potential Derivative Class | Desired Properties |

| Agrochemicals | Thiazole carboxamides | Herbicidal, Fungicidal |

| Functional Materials | Fused Thiazole Systems | Electroluminescence, Charge Transport |

Chiral Resolution and Asymmetric Synthesis Incorporating the Compound

The introduction of a chiral center into the molecule, for example at the carbon atom alpha to the ester group, would open up possibilities for chiral resolution and asymmetric synthesis. While no direct methods for the chiral resolution of this compound have been reported, standard techniques such as diastereomeric salt formation with a chiral amine after hydrolysis of the ester, or enzymatic resolution, could be employed.

More elegantly, asymmetric synthesis could be utilized to directly obtain enantiomerically pure derivatives. The prochiral methylene group adjacent to the ester is a prime target for asymmetric functionalization. For instance, an asymmetric alkylation or aldol (B89426) reaction catalyzed by a chiral catalyst could install a new stereocenter with high enantioselectivity. Such chiral building blocks would be of significant value in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The principles of asymmetric synthesis, as demonstrated in the total synthesis of complex molecules like Vindoline where a chiral substituent directs the stereochemical outcome of a cycloaddition cascade, could be applied to reactions involving derivatives of this compound. nih.gov

Role of Ethyl 2 5 Methyl 1,3 Thiazol 2 Yl Acetate in Medicinal Chemistry Research Pre Clinical and in Vitro Focus

Scaffold for the Development of Potential Bioactive Compounds

The molecular architecture of Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate makes it an ideal scaffold for drug discovery. bepls.com A scaffold is a core chemical structure upon which various functional groups can be systematically added to create a "library" of related compounds. These libraries are then screened for biological activity against specific targets like enzymes, receptors, or microorganisms. The thiazole (B1198619) nucleus is particularly effective in this role due to its structural stability and the multiple reactive sites it offers for chemical modification. nih.govdergipark.org.tr

The synthesis of compound libraries based on the thiazole scaffold is a common strategy in medicinal chemistry. nih.govorganic-chemistry.org this compound itself can be synthesized through methods such as the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, a process that can be enhanced by microwave irradiation. nih.gov

Once the core scaffold is obtained, a library of diverse derivatives can be generated through several synthetic routes:

Modification of the Acetate (B1210297) Group: The ester functional group can be hydrolyzed to a carboxylic acid and then coupled with various amines to form a wide array of amides. Alternatively, the ester can be converted into an acetohydrazide, which can then be reacted with different aldehydes to form Schiff bases or cyclized to create other heterocyclic systems like oxadiazoles. nih.gov

Derivatization at the Amino Group: If starting with the related precursor, ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, the amino group provides a key handle for modification. sigmaaldrich.com It can be acylated, alkylated, or used as a nucleophile in condensation reactions to attach other molecular fragments. For instance, reacting the amino group with 2-chloroacetyl chloride yields an intermediate that can be further reacted with various mercapto-containing heterocycles (like tetrazole, imidazole, or triazole) to create thioether-linked compounds. dergipark.org.tr

Multi-component Reactions: One-pot synthesis protocols are often employed to rapidly generate diversity. For example, a reaction between an aldehyde, thiosemicarbazide, and an α-haloketone (like ethyl 2-chloroacetoacetate) can efficiently produce complex thiazole derivatives. bepls.comchemrevlett.com

These synthetic strategies allow for the creation of large numbers of structurally related but distinct molecules, which are essential for screening and identifying lead compounds with potential therapeutic activity. nih.govorganic-chemistry.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific chemical features of a molecule contribute to its biological activity. For thiazole derivatives, SAR studies have provided crucial insights into optimizing their potency and selectivity for various biological targets. nih.govmdpi.com

Key findings from SAR studies on thiazole-based compounds include:

Influence of Substituents on the Phenyl Ring: In many series of thiazole derivatives containing a phenyl group, the nature and position of substituents on this ring are critical for activity. For example, in a series of anticonvulsant pyridazinone-thiazole hybrids, it was found that electron-withdrawing groups like chlorine (Cl), bromine (Br), and fluorine (F) on the phenyl ring were important for activity. mdpi.com Similarly, for certain antibacterial derivatives, the presence of an electron-withdrawing substituent on an attached phenyl ring was found to be favorable for activity. scienceopen.com

Role of Heterocyclic Moieties: The type of heterocyclic ring attached to the core thiazole scaffold significantly impacts biological function. In one study, the replacement of an N,N-dimethyl group with a phenyl ring on the thiazole moiety was found to be essential for cytotoxic activity. mdpi.com Another study on adenosine A3 receptor antagonists showed that replacing a thiazole ring with a thiadiazole ring could introduce additional hydrogen bonding interactions with the receptor, thereby increasing binding affinity. nih.gov

Impact of Side Chains: Modifications to side chains, such as the acetate group in the parent compound, can fine-tune the molecule's properties. For instance, converting the ester to different amides or linking it to other cyclic systems can alter the compound's solubility, cell permeability, and interaction with the target protein.

These SAR studies guide medicinal chemists in the rational design of new, more potent, and selective molecules by identifying the "pharmacophore"—the essential arrangement of atoms or functional groups required for biological activity. nih.gov

Investigations of Potential Mechanisms of Action at the Molecular Level (In Vitro)

In vitro studies on complex molecules derived from the thiazole scaffold have begun to elucidate their potential mechanisms of action at the cellular and molecular level. While these mechanisms are specific to the final, more complex derivatives rather than the simple this compound scaffold, they demonstrate the therapeutic avenues that this scaffold can unlock.

For example, novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate, which incorporate a coumarinylthiazolyl pyrazole system, have been evaluated for their cytotoxic potential against liver cancer cell lines. nih.govnih.gov Studies on the most potent of these compounds revealed that they induce significant cellular cycle arrest at the G1 phase. nih.govnih.govresearchgate.net Furthermore, these compounds were shown to enhance late apoptosis (programmed cell death) and induce autophagy, a cellular process of self-degradation, in cancer cells. nih.govnih.gov Other complex thiazole derivatives containing an isoquinoline moiety have been suggested to exert their effects by intercalating into DNA, thereby disrupting its function and leading to cell death. smolecule.com

Enzyme Inhibition Studies (In Vitro)

The thiazole scaffold is a key component in the design of various enzyme inhibitors. In vitro assays have demonstrated that derivatives of this compound can selectively inhibit the activity of several clinically relevant enzymes.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key enzyme in angiogenesis (the formation of new blood vessels), a process critical for tumor growth. Complex derivatives of ethyl acetate clubbed with a coumarinylthiazolyl pyrazole system have been identified as potential VEGFR-2 inhibitors. nih.govnih.govresearchgate.net Molecular docking studies suggest these compounds interact strongly with the VEGFR-2 receptor, providing a potential mechanism for their observed anti-proliferative effects against cancer cells. nih.govnih.gov

Insulin-Degrading Enzyme (IDE) Inhibition: A study identified a related compound, Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate, as a competitive inhibitor of Insulin-Degrading Enzyme (IDE) with an IC₅₀ value of 3.60 μM. mdpi.com IDE is implicated in various metabolic diseases and cancers, making it an important therapeutic target. mdpi.com

Carbonic Anhydrase (CA) Inhibition: Trisubstituted thiazole derivatives have been evaluated for their inhibitory activity against carbonic anhydrase III (CA-III), an enzyme involved in various physiological processes. mdpi.com

These studies highlight the versatility of the thiazole scaffold in generating potent and selective enzyme inhibitors for various therapeutic applications.

Receptor Ligand Design and Synthesis (In Vitro)

Thiazole derivatives have been successfully designed and synthesized as selective ligands for G protein-coupled receptors (GPCRs), a large family of receptors that are major drug targets. One prominent example is the development of antagonists for the human adenosine A₃ receptor, which is involved in inflammatory processes and cancer.

In a detailed SAR study, researchers synthesized a library of thiazole and thiadiazole derivatives to probe their binding affinity at adenosine receptors. nih.gov They discovered that substitutions on the core ring system could dramatically enhance both affinity and selectivity for the A₃ subtype. For instance, compound 39 (N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)isobutyramide) was identified as a potent and selective human adenosine A₃ receptor antagonist with a high binding affinity (Kᵢ = 1.3 nM). nih.gov Molecular modeling suggested that the thiazole ring and its substituents fit into a specific binding pocket, forming hydrophobic interactions with key amino acid residues like F168, F182, and L246. nih.gov This work demonstrates how the thiazole scaffold can be rationally modified to create highly selective ligands for specific receptor subtypes.

Antifungal and Antibacterial Research (In Vitro Screening)

The thiazole ring is a cornerstone of antimicrobial research, with numerous derivatives exhibiting significant in vitro activity against a wide range of bacterial and fungal pathogens. dergipark.org.trnih.govnih.gov The parent structure, this compound, serves as a starting point for creating novel agents to combat infectious diseases, including those caused by drug-resistant strains. mums.ac.irresearchgate.net

In vitro screening assays, such as the microdilution method to determine the Minimum Inhibitory Concentration (MIC), are used to quantify the antimicrobial potency of these compounds. researchgate.net Studies have shown that thiazole derivatives are active against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as various fungal species (Candida albicans, Aspergillus niger). scienceopen.comresearchgate.netresearchgate.net

For instance, a study on thiazole-based thiazolidinones demonstrated good activity against eight different Gram-positive and Gram-negative bacteria, with MIC values ranging from 2.3–39.8 μmol/ml x 10⁻². researchgate.net Some of these compounds also showed excellent antifungal activity, with MIC values in the range of 0.3–38.6 μmol/ml x 10⁻², which was superior to the reference drugs Ketoconazole and Bifonazole. researchgate.net The specific substitutions on the thiazole scaffold were found to be crucial for determining the spectrum and potency of antimicrobial activity. nih.govresearchgate.net

Table 1: Examples of In Vitro Antibacterial Activity of Thiazole Derivatives This table is for illustrative purposes and synthesizes data from multiple studies on different, complex thiazole derivatives.

| Compound Type | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source(s) |

| 2,5-disubstituted thiazole | VISA (Vancomycin-Intermediate S. aureus) | 0.7–2.8 | Vancomycin | >190.2 | nih.gov |

| Imidazolyl thiazole derivative | Micrococcus luteus | 1.95–3.91 | Ciprofloxacin | - | dergipark.org.tr |

| Thiazolidine-2,4-dione derivative | Staphylococcus aureus | 3.91 | Oxacillin | 125 | scienceopen.com |

| 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole | Cryptococcus neoformans | 15.6–125 | Amphotericin B | 0.50 | nih.gov |

| Thiazole-triazine derivative | Escherichia coli | 25 | Ciprofloxacin | 25 | nih.gov |

Antiviral and Antiparasitic Research (In Vitro Screening)